(S)-4-(4-aminobenzyl)oxazolidin-2-one

Catalog No.
S1484907
CAS No.
152305-23-2
M.F
C10H12N2O2
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-(4-aminobenzyl)oxazolidin-2-one

CAS Number

152305-23-2

Product Name

(S)-4-(4-aminobenzyl)oxazolidin-2-one

IUPAC Name

(4S)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C10H12N2O2/c11-8-3-1-7(2-4-8)5-9-6-14-10(13)12-9/h1-4,9H,5-6,11H2,(H,12,13)/t9-/m0/s1

InChI Key

WNAVSKJKDPLWBD-VIFPVBQESA-N

SMILES

C1C(NC(=O)O1)CC2=CC=C(C=C2)N

Synonyms

(4S)-4-[(4-aminophenyl)methyl]-2-oxazolidinone; 4S)-4-(4-Aminobenzyl)-1,3-oxazolidin-2-one; ZTR 5;

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=C(C=C2)N

Isomeric SMILES

C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)N

The exact mass of the compound (S)-4-(4-aminobenzyl)oxazolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-4-(4-aminobenzyl)oxazolidin-2-one is a high-purity chiral building block, primarily recognized for its critical role as a precursor in the synthesis of specific pharmaceutical agents. Its structure incorporates a stereochemically defined oxazolidinone ring, which is essential for establishing the required stereochemistry in the final active pharmaceutical ingredient (API). This compound is most frequently utilized in the multi-step synthesis of oxazolidinone-class antibiotics, such as Linezolid, and serotonin receptor agonists like Zolmitriptan. Its procurement is typically driven by the need for a reliable and enantiomerically pure starting material to ensure the stereochemical integrity of the target molecule.

In the synthesis of stereospecific drugs like the antibiotic Linezolid, only the (S)-enantiomer is biologically active. Using the (R)-enantiomer or a racemic mixture of 4-(4-aminobenzyl)oxazolidin-2-one would result in the production of an inactive or potentially harmful stereoisomer of the final drug, rendering the synthesis process invalid. The stereocenter on the oxazolidinone ring directly dictates the final configuration of the drug molecule. Therefore, for regulated pharmaceutical manufacturing and reproducible research, substituting this specific (S)-enantiomer with its racemic or (R)-counterpart is not a viable option, as it compromises the safety, efficacy, and regulatory compliance of the end product.

Established Precursor for Zolmitriptan Synthesis with High Purity Output

A patented process for synthesizing the anti-migraine drug Zolmitriptan utilizes (S)-4-(4-aminobenzyl)-2-oxazolidinone as the key starting material. The process involves reducing a nitro-precursor to form an amino-propanol intermediate, which is then cyclized with diethyl carbonate. This route, starting from the enantiomerically pure precursor, results in the final compound with an HPLC purity of 99%. This high purity level is critical for pharmaceutical applications and is a direct result of using a well-defined chiral starting material.

Evidence DimensionFinal Product Purity
Target Compound DataServes as a precursor to a final product with 99% HPLC purity.
Comparator Or BaselineStandard requirement for pharmaceutical intermediates to yield high-purity Active Pharmaceutical Ingredients (APIs).
Quantified DifferenceAchieves ≥99% purity benchmark required for API synthesis.
ConditionsMulti-step synthesis involving reduction and cyclization with diethyl carbonate at 135°C.

This demonstrates the compound's suitability for cGMP (Current Good Manufacturing Practice) processes where high purity of the final product is non-negotiable.

Critical Role in Stereospecific Synthesis of the Antibiotic Linezolid

Linezolid is the (S)-enantiomer of N-[[3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide. The stereochemistry of the final active molecule is directly determined by the chiral precursor used. Multiple patented synthesis routes rely on a starting material with the correct (S)-configuration at the C5 position of the oxazolidinone ring to produce the therapeutically active enantiomer. Using the (R)-enantiomer or a racemic mix would lead to the inactive distomer, failing to produce the desired antibiotic.

Evidence DimensionStereochemical Outcome
Target Compound DataLeads to the formation of the biologically active (S)-Linezolid.
Comparator Or BaselineUse of the (R)-enantiomer or racemic mixture.
Quantified DifferenceQualitatively absolute: produces the correct, active stereoisomer versus the incorrect, inactive one.
ConditionsStandard synthetic routes for oxazolidinone antibiotics.

Procurement of the correct (S)-enantiomer is an absolute requirement for synthesizing the clinically effective form of Linezolid, making it non-substitutable.

Process Efficiency: Achieves High Yield in Key Cyclization Step

In a documented synthesis, the precursor (S)-2-Amino-3-(4-amino phenyl)-propanol is reacted with diethyl carbonate to form (S)-4-(4-aminobenzyl)-2-oxazolidinone. This key cyclization step, which forms the core heterocyclic structure, proceeds with a reported yield of 76.7%. This provides a quantitative benchmark for its performance as a reactant in a manufacturing context.

Evidence DimensionChemical Yield
Target Compound Data76.7% yield in the cyclization step to form the title compound.
Comparator Or BaselineA similar synthesis using dimethyl carbonate instead of diethyl carbonate.
Quantified DifferenceThe patent notes the process is similar when using dimethyl carbonate, establishing the 76.7% yield as a specific, documented performance metric for the diethyl carbonate route.
ConditionsReaction of (S)-2-Amino-3-(4-amino phenyl)-propanol with diethyl carbonate and potassium carbonate at 135°C, followed by workup.

A documented high-yield percentage provides process chemists and procurement managers with a solid, quantitative basis for predicting material consumption and process efficiency.

Manufacturing of Zolmitriptan and Related Serotonin Receptor Agonists

This compound is the right choice when a scalable, high-purity route to the anti-migraine drug Zolmitriptan is required. Its use as a starting material is documented in patents that achieve a final product purity of 99%, meeting stringent pharmaceutical standards.

Synthesis of the Antibiotic (S)-Linezolid for Clinical and Research Use

This is the mandatory precursor for any synthesis targeting the clinically approved (S)-enantiomer of Linezolid. The stereocenter of this building block is non-negotiable for producing the biologically active antibiotic, making it the only appropriate choice for this application.

Development of Novel Oxazolidinone-Class Pharmaceutical Derivatives

For research and development aimed at creating new oxazolidinone-based drugs, this compound serves as a reliable, stereochemically defined platform. Its proven high yield in forming the core oxazolidinone ring (76.7% in a key step) provides a solid foundation for building libraries of new chemical entities with a conserved stereocenter.

XLogP3

1.1

Appearance

Powder

UNII

BJO4G2UWA4

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.91%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (93.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types